An In-Depth Technical Guide to 5-Borono-2-Methylbenzoic Acid: A Bifunctional Reagent for Advanced Synthesis
An In-Depth Technical Guide to 5-Borono-2-Methylbenzoic Acid: A Bifunctional Reagent for Advanced Synthesis
Introduction: The Strategic Value of Bifunctional Boronic Acids in Synthesis
In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Arylboronic acids are cornerstone reagents, celebrated for their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions.[1][2] This guide focuses on a specialized, bifunctional reagent: 5-borono-2-methylbenzoic acid . This molecule uniquely combines the versatile reactivity of a boronic acid with a carboxylic acid handle, all situated on a sterically defined toluene framework.
While not a common off-the-shelf reagent, its true value lies in its potential as a custom-synthesized building block. The presence of two distinct, orthogonally reactive functional groups—the boronic acid for C-C bond formation and the carboxylic acid for amide coupling or other derivatizations—opens sophisticated avenues for constructing biaryl compounds with appended functionalities, a common motif in pharmacologically active molecules. This guide provides a technical overview of its predicted properties, synthesis, reactivity, and a field-proven protocol for its application, grounded in the established principles of boronic acid chemistry.
Physicochemical Properties and Structural Data
Specific experimental data for 5-borono-2-methylbenzoic acid is not widely published, underscoring its nature as a specialized intermediate. However, its properties can be reliably inferred from its structure and comparison to analogous compounds like 2-carboxyphenylboronic acid.[3]
| Property | Predicted Value / Information | Rationale / Reference |
| Molecular Formula | C₈H₉BO₄ | Based on chemical structure. |
| Molecular Weight | 179.97 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for crystalline arylboronic acids. |
| Melting Point | >160 °C (with potential decomposition) | Inferred from similar structures like 2-carboxyphenylboronic acid (159-162 °C).[3] Boronic acids often dehydrate to form boroxines upon heating. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid group may impart slight aqueous solubility at basic pH, but the aryl backbone limits it. |
| pKa | pKa₁ ≈ 3.5-4.5 (Carboxylic Acid), pKa₂ ≈ 8.5-9.5 (Boronic Acid) | The carboxylic acid pKa is influenced by the electron-withdrawing boronic acid. The boronic acid pKa is typical for arylboronic acids.[4][5] |
| CAS Number | 18099-82-6 | Unique chemical identifier. |
Synthesis and Purification: A Proposed Workflow
The most logical and field-proven approach to synthesizing 5-borono-2-methylbenzoic acid is via borylation of its corresponding aryl bromide, 5-bromo-2-methylbenzoic acid , a readily available commercial starting material.[6][7] The critical step is the lithium-halogen exchange followed by quenching with a trialkyl borate ester and subsequent hydrolysis.
This pathway is selected for its high efficiency and reliability in academic and industrial settings for producing a wide range of arylboronic acids. The use of low temperatures (-78 °C) is crucial to prevent side reactions of the highly reactive organolithium intermediate.
Causality Behind Experimental Choices:
-
Protection (Step 1): The acidic proton of the carboxylic acid would be immediately deprotonated by the organolithium reagent in the subsequent step. Protecting it as an ester (e.g., methyl ester) prevents this and ensures the lithiation occurs at the desired C-Br bond.
-
Low Temperature (Step 2): Organolithium intermediates are highly reactive and can undergo side reactions, such as reaction with the solvent (THF) or undesired couplings if the temperature is not strictly maintained at -78 °C.
-
Acidic Workup (Step 4): The hydrolysis of the borate ester to the final boronic acid is catalyzed by acid. This step also serves to re-protonate the carboxylate, yielding the final desired product.
-
Purification: Recrystallization is the standard and most effective method for purifying crystalline organic solids like boronic acids, efficiently removing inorganic salts and minor organic impurities.
Chemical Reactivity and Core Applications
The primary utility of 5-borono-2-methylbenzoic acid is as a coupling partner in the Suzuki-Miyaura reaction . This palladium-catalyzed reaction forges a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a cornerstone of modern synthetic chemistry.[1][8][9]
The bifunctional nature of this reagent allows for two strategic approaches:
-
Couple First, Then Derivatize: The boronic acid is used in a Suzuki-Miyaura coupling to form a biaryl structure. The carboxylic acid group is then used as a handle for subsequent transformations, such as amide bond formation, reduction to an alcohol, or esterification.
-
Derivatize First, Then Couple: The carboxylic acid is first converted into an amide or ester. This modified molecule is then subjected to a Suzuki-Miyaura coupling. This route is advantageous if the coupling partner in the Suzuki reaction is sensitive to the conditions required for derivatizing the carboxylic acid.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust, general procedure adapted for the coupling of an aryl boronic acid like 5-borono-2-methylbenzoic acid with a generic aryl bromide. It is designed as a self-validating system where reaction progress can be easily monitored.
Materials:
-
5-borono-2-methylbenzoic acid (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere is Critical):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), 5-borono-2-methylbenzoic acid (1.2 eq), and the base (2.0 eq).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is essential for activating the boronic acid to facilitate the transmetalation step.[9]
-
-
Degassing:
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted homocoupling of the boronic acid.[2] Rigorous degassing is crucial for catalyst longevity and reaction efficiency.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. Bubble argon through the solution for 15-20 minutes to ensure complete deoxygenation.
-
Under a positive pressure of argon, add the palladium catalyst.
-
Causality: The aqueous component of the solvent is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
-
Reaction Execution:
-
Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove the base and inorganic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product. The choice of purification depends on the physical properties of the product.
-
Spectroscopic Analysis: Predicted NMR Signatures
While an experimental spectrum is unavailable, the key features of the ¹H and ¹³C NMR spectra can be confidently predicted based on well-established chemical shift principles.
-
¹H NMR:
-
Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.2 ppm). The proton ortho to the carboxylic acid will be the most downfield. The proton between the methyl and boronic acid groups will be the most upfield.
-
Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.
-
Methyl Protons: A sharp singlet around 2.2-2.5 ppm.
-
Boronic Acid Protons: A broad singlet (B(OH)₂) that is also exchangeable with D₂O. Its chemical shift can vary.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (approx. 120-145 ppm). The carbon attached to the carboxylic acid and the carbon attached to the boron atom (C-B) will have characteristic shifts. The C-B bond often results in a broader signal.
-
Safety and Handling: A Precautionary Approach
As with all boronic acids, 5-borono-2-methylbenzoic acid should be handled with appropriate care in a laboratory setting.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, though this process is often reversible upon exposure to water during reaction setup.
-
Toxicity: While many boronic acids have low acute toxicity, some have been found to be weakly mutagenic.[12] Therefore, they should be treated as potentially hazardous, and exposure should be minimized.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[11]
Conclusion
5-Borono-2-methylbenzoic acid represents a powerful, albeit specialized, synthetic intermediate. Its value is not as a commodity chemical but as a strategically designed building block for multi-step syntheses in drug discovery and materials science. By understanding its inferred properties from the broader family of arylboronic acids, researchers can confidently propose a synthetic route and design robust experimental protocols, such as the Suzuki-Miyaura coupling detailed herein. This guide provides the foundational knowledge and practical insights necessary to leverage the unique bifunctionality of this reagent for the creation of novel and complex molecules.
References
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Rowe Scientific. (2021). Boric Acid (Solid) Safety Data Sheet. [Link]
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Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved January 10, 2026, from [Link]
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Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Retrieved January 10, 2026, from [Link]
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Gierczyk, B., Kaźmierczak, M., Schroeder, G., & Sporzyński, A. (2013). ¹⁷O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 37(5), 1466-1474. [Link]
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Royal Society of Chemistry. (2013). Supplementary Information: ¹⁷O NMR studies of boronic acids and their derivatives. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for New Journal of Chemistry. Retrieved January 10, 2026, from [Link]
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Gademann, K., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
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Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872-1875. [Link]
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PubMed. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 10, 2026, from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 10, 2026, from [Link]
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Sciedco. (n.d.). 5-Bromo-2-methylbenzoic Acid, Min. 98.0 (GC,T), 25 g. Retrieved January 10, 2026, from [Link]
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Kłys, A., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3085. [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved January 10, 2026, from [Link]
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Molbase. (n.d.). 2-carboxyphenylboronic acid. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
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